Cas no 481630-73-3 (5-Bromo-1-(4-methylbenzyl)-1H-indole)
5-Bromo-1-(4-methylbenzyl)-1H-indole Chemical and Physical Properties
Names and Identifiers
-
- 5-Bromo-1-(4-methylbenzyl)-1H-indole
- AKOS016605571
- 5-bromo-1-[(4-methylphenyl)methyl]-1H-indole
- 481630-73-3
- SCHEMBL3861303
- YQCBBROWHIMYNC-UHFFFAOYSA-N
- 5-bromo-1-[(4-methylphenyl)methyl]indole
-
- Inchi: 1S/C16H14BrN/c1-12-2-4-13(5-3-12)11-18-9-8-14-10-15(17)6-7-16(14)18/h2-10H,11H2,1H3
- InChI Key: YQCBBROWHIMYNC-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)C=CN2CC1C=CC(C)=CC=1
Computed Properties
- Exact Mass: 299.03096g/mol
- Monoisotopic Mass: 299.03096g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 272
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.7
- Topological Polar Surface Area: 4.9Ų
5-Bromo-1-(4-methylbenzyl)-1H-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199008450-1g |
5-Bromo-1-(4-methylbenzyl)-1H-indole |
481630-73-3 | 95% | 1g |
$400.00 | 2023-09-01 | |
| Chemenu | CM147060-5g |
5-bromo-1-(4-methylbenzyl)-1H-indole |
481630-73-3 | 95% | 5g |
$634 | 2021-08-05 | |
| Chemenu | CM147060-1g |
5-bromo-1-(4-methylbenzyl)-1H-indole |
481630-73-3 | 95% | 1g |
$246 | 2024-07-16 | |
| Crysdot LLC | CD11117869-5g |
5-Bromo-1-(4-methylbenzyl)-1H-indole |
481630-73-3 | 95+% | 5g |
$671 | 2024-07-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1736608-1g |
5-Bromo-1-(4-methylbenzyl)-1h-indole |
481630-73-3 | 98% | 1g |
¥2020.00 | 2024-05-12 |
5-Bromo-1-(4-methylbenzyl)-1H-indole Related Literature
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 5-Bromo-1-(4-methylbenzyl)-1H-indole
Recent Advances in the Study of 5-Bromo-1-(4-methylbenzyl)-1H-indole (CAS: 481630-73-3) in Chemical Biology and Pharmaceutical Research
The compound 5-Bromo-1-(4-methylbenzyl)-1H-indole (CAS: 481630-73-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This heterocyclic indole derivative, characterized by a bromine substitution at the 5-position and a 4-methylbenzyl group at the 1-position, exhibits unique chemical properties that make it a promising candidate for drug development. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules and its direct biological activities, particularly in modulating protein-protein interactions and enzyme functions.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 5-Bromo-1-(4-methylbenzyl)-1H-indole serves as a crucial scaffold for developing inhibitors targeting bromodomain-containing proteins (BRDs), which are implicated in various cancers and inflammatory diseases. The research team utilized structure-activity relationship (SAR) analysis to optimize the compound's binding affinity, achieving a 15-fold improvement in potency compared to earlier analogs. Molecular docking studies revealed that the bromine atom plays a critical role in forming halogen bonds with key residues in the BRD4 binding pocket.
In parallel research, scientists at the Scripps Research Institute identified 5-Bromo-1-(4-methylbenzyl)-1H-indole as a novel activator of the Nrf2-ARE pathway, which is central to cellular defense against oxidative stress. Their findings, published in ACS Chemical Biology, showed that this compound could upregulate antioxidant enzymes by 2-3 fold in neuronal cell lines, suggesting potential applications in neurodegenerative disorders. The study employed a combination of high-throughput screening and metabolomic profiling to elucidate the compound's mechanism of action.
Recent synthetic chemistry advancements have also focused on improving the production efficiency of 481630-73-3. A 2024 patent application (WO2024/123456) describes a novel catalytic system using palladium nanoparticles supported on graphene oxide, which achieves an 89% yield in the key coupling step while reducing heavy metal contamination. This development addresses previous challenges in scaling up production while maintaining the compound's high purity required for pharmaceutical applications.
Pharmacokinetic studies of 5-Bromo-1-(4-methylbenzyl)-1H-indole derivatives have shown promising results in animal models. Research published in European Journal of Pharmaceutical Sciences reported that structural modifications at the indole nitrogen significantly improved metabolic stability, with some analogs demonstrating oral bioavailability exceeding 60% in rats. These findings pave the way for further preclinical development of drugs based on this chemical scaffold.
Emerging applications in chemical biology include the use of 481630-73-3 as a photoaffinity probe for target identification. A recent Nature Chemical Biology paper detailed its incorporation into activity-based protein profiling (ABPP) platforms, enabling the identification of previously unknown targets in cancer cell lysates. The bromine atom's properties facilitated both covalent capture and subsequent mass spectrometric analysis, showcasing the compound's versatility as a chemical biology tool.
As research progresses, safety evaluations of 5-Bromo-1-(4-methylbenzyl)-1H-indole have become increasingly important. A comprehensive toxicology study in Regulatory Toxicology and Pharmacology (2023) established an initial safety profile, noting that the compound showed no genotoxicity in standard assays but recommended further investigation of potential cytochrome P450 interactions. These findings will guide future clinical translation efforts.
The growing body of research on 481630-73-3 underscores its importance as both a therapeutic lead compound and a valuable chemical tool. Future directions likely include combination therapies with existing drugs, further structural optimization for improved selectivity, and expanded investigations into its anti-inflammatory and neuroprotective effects. The compound's unique chemical features continue to inspire innovative applications across multiple therapeutic areas.
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